Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride: is a chemical compound with the molecular formula C10H11ClO4S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride typically involves the esterification of 2-(chlorosulfonyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives .
Scientific Research Applications
Chemistry: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a tool for understanding the biochemical pathways involving sulfonyl groups .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride involves the interaction of its chlorosulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures. The molecular targets and pathways involved include enzymes with active sites that can react with the chlorosulfonyl group, leading to changes in their activity and function .
Comparison with Similar Compounds
- Ethyl 2-(chlorosulfonyl)acetate
- Methyl 2-(chlorosulfonyl)benzoate
- Ethyl 2-(sulfonyl)benzoate
Comparison: Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate hydrochloride is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to similar compounds. Its chlorosulfonyl group is particularly reactive, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C10H12Cl2O4S |
---|---|
Molecular Weight |
299.17 g/mol |
IUPAC Name |
ethyl 2-(2-chlorosulfonylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H11ClO4S.ClH/c1-2-15-10(12)7-8-5-3-4-6-9(8)16(11,13)14;/h3-6H,2,7H2,1H3;1H |
InChI Key |
SSYVCFKHZMSATD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.